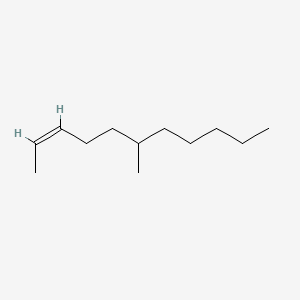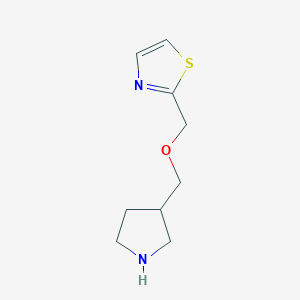
2-Undecene, 6-methyl-, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-6-methylundec-2-ene is an organic compound classified as an alkene due to the presence of a carbon-carbon double bond. The “Z” designation indicates the configuration of the double bond, where the higher priority substituents on each carbon are on the same side. This compound is notable for its applications in various fields, including synthetic chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-methylundec-2-ene can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
On an industrial scale, (Z)-6-methylundec-2-ene can be produced via catalytic hydrogenation of a precursor compound. This process often employs metal catalysts such as palladium or platinum under controlled temperature and pressure conditions to ensure the selective formation of the (Z)-isomer.
Chemical Reactions Analysis
Types of Reactions
(Z)-6-methylundec-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols.
Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon can convert the alkene to an alkane.
Substitution: Halogenation reactions with reagents such as bromine or chlorine can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Bromine in carbon tetrachloride or chlorine gas in the presence of light.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of (Z)-6-methylundecane.
Substitution: Formation of halogenated derivatives like (Z)-6-bromo-6-methylundec-2-ene.
Scientific Research Applications
(Z)-6-methylundec-2-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of fragrances and flavors.
Mechanism of Action
The mechanism of action of (Z)-6-methylundec-2-ene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidation, reduction, and conjugation reactions, which modify the compound’s structure and activity.
Comparison with Similar Compounds
Similar Compounds
(E)-6-methylundec-2-ene: The “E” isomer where the higher priority substituents are on opposite sides of the double bond.
6-methylundecane: The fully saturated alkane derivative.
6-methylundec-1-ene: An isomer with the double bond at a different position.
Uniqueness
(Z)-6-methylundec-2-ene is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. This configuration can result in different physical and chemical properties compared to its isomers and derivatives, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H24 |
|---|---|
Molecular Weight |
168.32 g/mol |
IUPAC Name |
(Z)-6-methylundec-2-ene |
InChI |
InChI=1S/C12H24/c1-4-6-8-10-12(3)11-9-7-5-2/h4,6,12H,5,7-11H2,1-3H3/b6-4- |
InChI Key |
WOTYFYBLJJECKY-XQRVVYSFSA-N |
Isomeric SMILES |
CCCCCC(C)CC/C=C\C |
Canonical SMILES |
CCCCCC(C)CCC=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13347397.png)


![6H-Thieno[2,3-b]pyrrole-4-carbaldehyde](/img/structure/B13347412.png)
